molecular formula C11H10N2O B15212740 1-Methyl-3-phenylpyrazin-2(1H)-one CAS No. 828267-06-7

1-Methyl-3-phenylpyrazin-2(1H)-one

Cat. No.: B15212740
CAS No.: 828267-06-7
M. Wt: 186.21 g/mol
InChI Key: UEICUZLLEKRRGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-3-phenylpyrazin-2(1H)-one is a heterocyclic compound that belongs to the pyrazinone family This compound is characterized by a pyrazine ring substituted with a methyl group at the 1-position and a phenyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-3-phenylpyrazin-2(1H)-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 3-phenylpyrazine-2-carboxylic acid and methylamine under dehydrating conditions can yield the desired compound. The reaction typically requires a catalyst and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-phenylpyrazin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazinone derivatives.

    Reduction: Reduction reactions can yield dihydropyrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

1-Methyl-3-phenylpyrazin-2(1H)-one has found applications in several scientific research areas:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of novel materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 1-Methyl-3-phenylpyrazin-2(1H)-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways. For instance, its antimicrobial activity may involve the inhibition of key enzymes or disruption of microbial cell membranes. In cancer research, it may interfere with cellular signaling pathways that regulate cell proliferation and apoptosis.

Comparison with Similar Compounds

    3-Phenylpyrazin-2(1H)-one: Lacks the methyl group at the 1-position.

    1-Methyl-3-(4-methylphenyl)pyrazin-2(1H)-one: Contains an additional methyl group on the phenyl ring.

    1-Methyl-3-(4-chlorophenyl)pyrazin-2(1H)-one: Substituted with a chlorine atom on the phenyl ring.

Uniqueness: 1-Methyl-3-phenylpyrazin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

828267-06-7

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

1-methyl-3-phenylpyrazin-2-one

InChI

InChI=1S/C11H10N2O/c1-13-8-7-12-10(11(13)14)9-5-3-2-4-6-9/h2-8H,1H3

InChI Key

UEICUZLLEKRRGI-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C(C1=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.